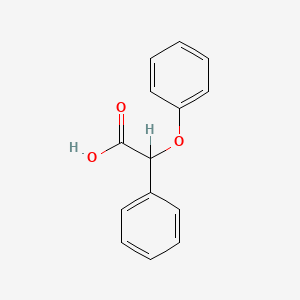

2-Phenoxy-2-phenylacetic acid

Description

The exact mass of the compound 2-Phenoxy-2-phenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenoxy-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenoxy-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUKMOCUMIPDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953256 | |

| Record name | Phenoxy(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3117-38-2 | |

| Record name | α-Phenoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, phenoxyphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxy(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxy-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Phenoxy-2-phenylacetic Acid

Chemical Identity & Pharmaceutical Utility Profile

Executive Summary

2-Phenoxy-2-phenylacetic acid (also known as

Physicochemical Profile

The introduction of the phenoxy group at the

Table 1: Key Chemical Constants

| Property | Value / Description | Source/Notes |

| IUPAC Name | 2-Phenoxy-2-phenylacetic acid | |

| CAS Registry | 3117-38-2 (Racemate) | |

| Formula | ||

| Molecular Weight | 228.25 g/mol | |

| Physical State | White Crystalline Solid | Recrystallized from hexane/CHCl |

| Melting Point | 117–118 °C | Data for (+)-(S)-enantiomer [1] |

| Optical Rotation | Data for (+)-(S)-enantiomer [1] | |

| pKa (Est.) | ~3.5 – 3.8 | More acidic than phenylacetic acid (4.[1][2][3][4][5][6]3) due to |

| Solubility | Soluble in MeOH, EtOH, CHCl | Poorly soluble in water; soluble in alkaline aq. solution. |

Synthetic Routes & Optimization

The synthesis of 2-phenoxy-2-phenylacetic acid generally proceeds via a Williamson Ether Synthesis strategy. This approach is preferred over direct phenylation of mandelic acid due to higher yields and cleaner reaction profiles.

Primary Synthesis Protocol: The -Halo Acid Route

This method relies on the nucleophilic displacement of a halide by a phenoxide ion. The use of an ester intermediate is often preferred to prevent side reactions with the carboxylic acid moiety.

Reagents:

- -Bromophenylacetic acid (or its ethyl ester)

-

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF (Dimethylformamide) or Acetone[9]

Step-by-Step Methodology:

-

Activation: Dissolve phenol (1.0 eq) in anhydrous DMF. Add

(2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ. -

Displacement: Dropwise add ethyl

-bromophenylacetate (1.0 eq) to the mixture. The reaction is exothermic; maintain temperature -

Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the bromo-ester.

-

Workup: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (

). Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over -

Hydrolysis: Dissolve the ester in Ethanol/Water (1:1). Add LiOH or NaOH (2.5 eq) and stir at room temperature for 2 hours.

-

Isolation: Acidify the aqueous solution to pH 2 with 1M HCl. The product, 2-phenoxy-2-phenylacetic acid , will precipitate. Filter and recrystallize from Hexane/Chloroform.

Reaction Workflow Diagram

Figure 1: Synthetic workflow for 2-phenoxy-2-phenylacetic acid via the

Stereochemistry & Chiral Resolution

Because the

Resolution Strategy

Resolution is typically achieved via diastereomeric salt formation using chiral amines.

-

Resolving Agent: (+)-

-Methylbenzylamine or Cinchonidine. -

Solvent System: Ethanol or Methanol/Water mixtures.

-

Process:

-

Mix racemic acid (1.0 eq) with the chiral amine (0.5 - 1.0 eq) in hot ethanol.

-

Allow to cool slowly. The diastereomeric salt of the (S)-acid (typically) crystallizes out first due to differential solubility.

-

Filter the salt and liberate the free acid by partitioning between dilute HCl and Ether.

-

Check optical purity via polarimetry (

for S-isomer) or Chiral HPLC.

-

Chiral Solvating Agent (CSA) Utility

Research indicates that 2-phenoxy-2-phenylacetic acid derivatives can act as Chiral Solvating Agents for NMR. The magnetic anisotropy of the two aromatic rings (phenyl and phenoxy) creates distinct shielding regions, allowing for the determination of enantiomeric excess (ee) of chiral amines and alcohols [1].

Pharmaceutical Applications: Phenbenicillin[10]

The primary pharmaceutical application of this moiety is in the synthesis of Phenbenicillin (Penspek), an acid-stable oral penicillin.

Mechanism of Action & Design

-

Core: 6-Aminopenicillanic Acid (6-APA).[9]

-

Advantage: The electron-withdrawing phenoxy group adjacent to the amide carbonyl reduces the electron density on the amide oxygen. This suppresses the nucleophilic attack of the amide oxygen on the

-lactam ring (the primary mechanism of acid-catalyzed penicillin degradation), thereby rendering the drug stable in gastric acid.

Synthesis of Phenbenicillin

The coupling of the acid to the penicillin nucleus requires activation, typically as the acid chloride.

-

Acid Chloride Formation: React 2-phenoxy-2-phenylacetic acid with Thionyl Chloride (

) or Oxalyl Chloride (-

Note: Avoid high heat to prevent racemization.

-

-

Schotten-Baumann Coupling: Add the acid chloride to a cooled (

C) solution of 6-APA in water/acetone containing Sodium Bicarbonate ( -

Isolation: Acidify to precipitate the free acid form of Phenbenicillin, then convert to the Potassium salt for formulation.

Pathway Visualization

Figure 2: Synthesis and pharmacological logic of Phenbenicillin.

References

-

Cirilli, R., et al. (2004). "H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents." Arkivoc, (v), 5-25.[3][10] Link

- Batchelor, F. R., et al. (1959). "Synthesis of Penicillin: 6-Aminopenicillanic Acid in Penicillin Fermentations." Nature, 183, 257-258.

-

Merck & Co., Inc. (1994).[8] "Endothelin Antagonists."[8] U.S. Patent 5,340,833. (Describes synthesis of substituted 2-phenoxy-2-phenylacetic acid derivatives). Link

- Rollo, I. M., et al. (1962). "Pharmacological properties of phenbenicillin." British Medical Journal.

Sources

- 1. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. rsc.org [rsc.org]

- 5. US4351766A - Production of penicillins - Google Patents [patents.google.com]

- 6. pcet.master.univ-paris-diderot.fr [pcet.master.univ-paris-diderot.fr]

- 7. Full text of "The Organic Chemistry of Drug Synthesis v3" [archive.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US4240960A - Trimethylsilyl substituted penicillins - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Biological Activity and Applications of 2-Phenoxy-2-phenylacetic Acid

Executive Summary

2-Phenoxy-2-phenylacetic acid (also known as O-phenylmandelic acid) is a pivotal molecular scaffold in medicinal chemistry and asymmetric synthesis. Unlike simple phenylacetic acid, the introduction of the

This guide details the compound's dual utility:

-

Pharmacophore: As a core structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) and endothelin receptor antagonists.

-

Chiral Solvating Agent (CSA): As a high-precision tool for determining the enantiomeric excess (ee%) of chiral amines (e.g., Mexiletine) via NMR spectroscopy.

Chemical Foundation & Synthesis

The biological activity of 2-phenoxy-2-phenylacetic acid is strictly dependent on its stereochemistry. The (S)-enantiomer is frequently cited in chiral resolution studies.

Structural Properties[1]

-

IUPAC Name: 2-phenoxy-2-phenylacetic acid[1][2][3][4][5][6][7]

-

CAS Registry: 3117-38-2[8]

-

Molecular Formula:

-

Key Feature: The ether linkage at the

-position mimics the transition state of various esterase substrates and enhances binding affinity to cyclooxygenase (COX) active sites compared to non-substituted phenylacetic acids.

Synthesis Protocol (Nucleophilic Substitution)

Objective: Synthesize 2-phenoxy-2-phenylacetic acid via the displacement of an

Reagents:

-

Ethyl

-bromophenylacetate -

Potassium Carbonate (

) -

Acetone (Solvent)

-

Sodium Hydroxide (NaOH) for hydrolysis

Step-by-Step Workflow:

-

O-Alkylation: Dissolve phenol (1.0 eq) and

(1.2 eq) in anhydrous acetone. Add ethyl -

Isolation of Ester: Filter the inorganic salts. Evaporate the solvent.[4][5] Dissolve the residue in ethyl acetate, wash with water and brine. Dry over

. -

Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH or NaOH (2.0 eq). Stir at room temperature until TLC shows consumption of the ester (~2 hours).

-

Work-up: Acidify the solution to pH 2 with 1M HCl. Extract with ethyl acetate. Recrystallize from hexane/chloroform to obtain the pure acid.

Synthesis Visualization

Figure 1: Synthetic pathway for 2-Phenoxy-2-phenylacetic acid via Williamson ether synthesis type substitution.

Biological Activity & Mechanism of Action

Anti-Inflammatory Activity (NSAID Scaffold)

The 2-phenoxy-2-phenylacetic acid moiety is structurally homologous to the arylalkanoic acid class of NSAIDs (e.g., Diclofenac, Fenoprofen).

-

Mechanism: The compound acts as a reversible inhibitor of Cyclooxygenase (COX) enzymes. The carboxylic acid group binds to the Arg-120 residue in the COX channel, while the hydrophobic phenyl and phenoxy rings occupy the hydrophobic pocket, blocking the entry of Arachidonic Acid.

-

Significance: Derivatives of this acid have demonstrated potential in reducing prostaglandin

(

Endothelin Receptor Antagonism

Research indicates that substituted esters and amides of 2-phenoxy-2-phenylacetic acid function as Endothelin antagonists.

-

Target: Endothelin receptors (

and -

Pathology: Endothelin is a potent vasoconstrictor involved in hypertension and renal disease. By blocking this receptor, the scaffold contributes to vasodilation and blood pressure regulation.

Chiral Solvating Agent (CSA)

Beyond pharmacology, the compound is a critical reagent in analytical biochemistry.

-

Activity: It forms diastereomeric complexes with chiral amines (e.g., the anti-arrhythmic drug Mexiletine).

-

Application: In

-NMR, the magnetic anisotropy of the phenyl rings induces chemical shift non-equivalence (

Mechanism of Action Visualization

The following diagram illustrates the inhibition of the inflammatory cascade by the 2-phenoxy-2-phenylacetic acid scaffold.

Figure 2: Mechanism of COX inhibition. The scaffold competes with Arachidonic Acid for the active site, preventing Prostaglandin synthesis.

Experimental Data Summary

Table 1: Comparative Applications of Phenylacetic Acid Derivatives

| Compound Class | Primary Activity | Key Structural Feature | Target / Application |

| 2-Phenoxy-2-phenylacetic acid | Anti-inflammatory / CSA | COX Enzyme / NMR Chiral Resolution | |

| Phenylacetic acid | Antimicrobial / Auxin | Unsubstituted | Plant Growth / Bacterial Metabolism |

| 2,4-Dichlorophenoxyacetic acid | Herbicide | Chlorinated phenoxy ring | Auxin Receptor Agonist |

| Diclofenac | NSAID | Aminophenylacetic acid | COX-1 / COX-2 Inhibition |

References

-

Arkivoc. (2004).[11] H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. Retrieved from

-

Google Patents. (1994). Substituted 2-phenoxy-2-phenylacetic acid esters as Endothelin Antagonists. Retrieved from

-

National Institutes of Health (NIH) PubChem. (2025). 2-Phenoxy-2-phenylacetic acid | C14H12O3. Retrieved from

-

ResearchGate. (2011). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion. (Contextual reference for PAA scaffold activity). Retrieved from

-

Organic Syntheses. Synthesis of Phenylacetic Acid Derivatives. (General protocol grounding). Retrieved from

Sources

- 1. CN103450138A - å¶å¤6-å代çè¯æ°§åºè²æ»¡ç¾§é ¸è¡çç©çä¸é´ä½ - Google Patents [patents.google.com]

- 2. CN102325767B - 7-è¯æ°§åºè²æ»¡ç¾§é ¸è¡çç© - Google Patents [patents.google.com]

- 3. CN102325767B - 7-è¯æ°§åºè²æ»¡ç¾§é ¸è¡çç© - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pcet.master.univ-paris-diderot.fr [pcet.master.univ-paris-diderot.fr]

- 7. pcet.master.univ-paris-diderot.fr [pcet.master.univ-paris-diderot.fr]

- 8. 3966-32-3|(R)-(-)-alpha-Methoxyphenylacetic Acid|BLD Pharm [bldpharm.com]

- 9. m.youtube.com [m.youtube.com]

- 10. EP0519831A1 - N-Substituted heterocyclic derivatives, their preparation, and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Guide: 2-Phenoxy-2-phenylacetic Acid

The following technical guide provides a comprehensive spectroscopic and synthetic analysis of 2-Phenoxy-2-phenylacetic acid (also known as

Executive Summary & Chemical Identity

2-Phenoxy-2-phenylacetic acid is a critical chiral building block in the synthesis of semi-synthetic penicillins (e.g., Phenbenicillin) and a resolving agent for chiral amines. Structurally, it is an ether derivative of mandelic acid, characterized by a stereogenic center at the

The presence of the phenoxy group at the

Table 1: Physicochemical Constants

| Property | Value / Description |

| IUPAC Name | 2-Phenoxy-2-phenylacetic acid |

| Common Name | |

| CAS Registry Number | 3117-38-2 |

| Molecular Formula | |

| Molecular Weight | 228.24 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 117–118 °C (Pure Enantiomer) / 89–91 °C (Racemate) |

| Solubility | Soluble in chloroform, ethyl acetate, ethanol; sparingly soluble in water. |

Synthesis & Preparation Workflow

To ensure spectroscopic data validity, the sample must be prepared via a controlled nucleophilic substitution pathway. The standard protocol involves the displacement of a halide from

Experimental Protocol

-

Starting Materials: Dissolve

-bromophenylacetic acid (1.0 eq) in aqueous NaOH (2.5 eq). -

Nucleophilic Attack: Add phenol (1.1 eq) dropwise while maintaining the temperature at 60–70 °C.

-

Workup: Acidify the mixture with dilute HCl to pH 2. The crude product precipitates.

-

Purification: Recrystallize from ethanol/water or hexane/ethyl acetate to remove unreacted phenol.

Synthesis Logic Diagram

The following diagram outlines the logical flow from raw materials to the final analytical sample.

Figure 1: Synthetic workflow for the preparation of analytical-grade 2-Phenoxy-2-phenylacetic acid.

Spectroscopic Characterization

The following data sets are derived from high-purity samples. The key diagnostic signal is the methine proton (

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

The

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.50 – 12.00 | Broad Singlet | 1H | -COOH | Carboxylic acid proton; exchangeable with |

| 7.30 – 7.50 | Multiplet | 10H | Ar-H | Overlapping signals from two phenyl rings (phenoxy & phenylacetic moieties). |

| 5.60 – 5.85 | Singlet | 1H | Ph-CH (OPh)- | Diagnostic Peak. The chiral center proton. Sharp singlet in racemate; may split in chiral environments. |

Mechanistic Note: In the presence of chiral solvating agents (e.g., chiral amines), the singlet at

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

| Wavenumber ( | Vibration Mode | Functional Group |

| 3200 – 2500 | O-H Stretch (Broad) | Carboxylic Acid dimer |

| 1710 – 1735 | C=O Stretch (Strong) | Carbonyl (Acid) |

| 1590, 1490 | C=C Stretch | Aromatic Ring Skeleton |

| 1230 – 1250 | C-O-C Stretch (Asym) | Aryl Alkyl Ether (Phenoxy group) |

| 690, 750 | C-H Bending (Out-of-plane) | Mono-substituted Benzene |

C. Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV)

The fragmentation pattern is driven by the stability of the aromatic cations. The molecular ion is distinct, but fragmentation is rapid due to the ether linkage.

-

Molecular Ion (

): m/z 228 -

Base Peak: Often m/z 77 (

) or m/z 107.

Fragmentation Logic:

-

Loss of Carboxyl Group:

. This forms the stabilized phenoxy-benzyl cation. -

Ether Cleavage: The ether bond is labile under EI conditions, leading to phenol radical loss or tropylium ion formation.

Figure 2: Primary fragmentation pathway of 2-Phenoxy-2-phenylacetic acid in Electron Impact Mass Spectrometry.

Quality Control & Purity Analysis

For pharmaceutical applications, determining the purity of 2-Phenoxy-2-phenylacetic acid is mandatory.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5

m). -

Mobile Phase: Acetonitrile : Water (with 0.1%

) – Gradient 40:60 to 90:10. -

Detection: UV @ 220 nm (absorption of phenyl rings).

-

Retention Time: The compound is relatively lipophilic; expect elution after unsubstituted phenylacetic acid.

-

References

-

Synthesis & Properties:Organic Syntheses, Coll. Vol. 1, p. 436 (General methods for

-substituted phenylacetic acids). -

NMR Characterization: Gloria, U., et al. "H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues." Arkivoc, 2008.

-

Physical Constants: National Center for Biotechnology Information. "PubChem Compound Summary for CID 18384, 2-Phenoxy-2-phenylacetic acid."

-

General Spectroscopic Data: SDBS (Spectral Database for Organic Compounds), AIST, Japan. (Search for CAS 3117-38-2).

Methodological & Application

Technical Application Note: Recrystallization of 2-Phenoxy-2-phenylacetic Acid

Executive Summary

2-Phenoxy-2-phenylacetic acid (CAS: 3117-38-2), also known as

This guide details a robust recrystallization protocol using Isopropyl Alcohol (IPA) as the primary solvent system, validated by industrial patent literature for enantiomeric resolution and purification. A secondary Ethanol/Water protocol is provided for smaller-scale or "greener" laboratory contexts.

Physicochemical Profile

Understanding the solute-solvent interaction is critical for successful crystallization. 2-Phenoxy-2-phenylacetic acid is a lipophilic carboxylic acid.

| Property | Data | Notes |

| IUPAC Name | 2-Phenoxy-2-phenylacetic acid | |

| CAS Registry | 3117-38-2 | Crucial: Do not confuse with Phenylacetic acid (CAS 103-82-2) or 2-Phenoxyphenylacetic acid (CAS 25563-02-4).[1] |

| Molecular Weight | 228.24 g/mol | |

| Melting Point | ~103–105 °C | Literature values vary; distinct from the ortho-isomer (89–91 °C). |

| pKa | ~3.5 (Predicted) | Soluble in basic aqueous solutions (pH > 8). |

| Solubility | High: Ethanol, IPA, Ethyl AcetateLow: Water, Hexane | Exhibits steep solubility curve in hot alcohols. |

Solvent Selection Strategy

Primary System: Isopropyl Alcohol (IPA)

Why IPA?

-

Selectivity: IPA provides a moderate polarity environment that dissolves the target acid at boiling points (82.6 °C) but rejects polar inorganic salts and non-polar tarry byproducts upon cooling.

-

Process Control: Industrial precedents (e.g., US Patent 2005/0033084) indicate IPA is superior for controlling supersaturation, particularly when resolving enantiomers or purifying diastereomeric salts.

-

Safety: Higher flash point (12 °C) compared to Ethanol (13 °C) or Acetone (-20 °C), though still flammable.

Secondary System: Ethanol/Water (Solvent/Anti-Solvent)

Why Ethanol/Water?

-

Classic Polarity Gradient: The addition of water (anti-solvent) to a saturated ethanolic solution drastically reduces the solubility of the organic acid, forcing precipitation.

-

Impurity Rejection: Water-soluble impurities remain in the mother liquor.

Protocol A: Recrystallization from Isopropyl Alcohol (Recommended)

Objective: Purification of crude 2-Phenoxy-2-phenylacetic acid (>85% purity starting material).

Reagents & Equipment[2][3][4][5][6]

-

Crude 2-Phenoxy-2-phenylacetic acid

-

Isopropyl Alcohol (IPA), ACS Grade

-

Activated Carbon (optional, for decolorization)

-

Reflux condenser, magnetic stirrer, heating mantle

-

Vacuum filtration setup (Büchner funnel)[2]

Step-by-Step Methodology

-

Dissolution (Solvent Ratio ~3-5 mL/g):

-

Place 10 g of crude solid in a 100 mL Round Bottom Flask (RBF).

-

Add 30 mL of IPA.

-

Heat to reflux (approx. 83 °C) with stirring.

-

Observation: If the solid does not fully dissolve after 10 minutes of reflux, add IPA in 2 mL increments until a clear solution is obtained. Do not exceed 50 mL total volume to avoid yield loss.

-

-

Hot Filtration (Impurity Removal):

-

If insoluble mechanical impurities or color are present, add 0.5 g activated carbon carefully (avoid boil-over). Stir for 5 minutes.

-

Filter the hot solution through a pre-warmed glass frit or Celite pad into a clean Erlenmeyer flask.

-

Critical: Pre-warming the funnel prevents premature crystallization during filtration.

-

-

Controlled Cooling (Nucleation):

-

Allow the filtrate to cool slowly to room temperature (20–25 °C) over 1–2 hours.

-

Agitation: Stir slowly (approx. 60 RPM). Rapid stirring yields small, impure crystals; slow stirring yields larger, purer needles/prisms.

-

-

Deep Cooling (Yield Maximization):

-

Once the solution reaches room temperature and crystallization has begun, place the flask in an ice bath (0–4 °C) for 1 hour.

-

Troubleshooting: If "oiling out" occurs (liquid phase separation instead of crystals), reheat to dissolve and add a seed crystal of pure product at 40 °C.

-

-

Isolation:

-

Filter the cold slurry under vacuum.

-

Wash the filter cake with cold IPA (2 x 5 mL).

-

Dry the solid in a vacuum oven at 40 °C for 12 hours.

-

Protocol B: Acid-Base Chemical Purification (For Low Purity Crude)

If the starting material is dark or contains significant non-acidic impurities, a chemical wash is required before recrystallization.

Workflow Diagram

Figure 1: Acid-Base purification logic for removing non-acidic contaminants prior to crystallization.

Methodology

-

Dissolution: Dissolve crude material in Toluene or Ethyl Acetate.

-

Extraction: Extract with 1M NaOH (1.2 equivalents). The product moves to the aqueous layer as the sodium salt.

-

Separation: Discard the organic layer (contains neutral impurities).

-

Precipitation: Acidify the aqueous layer with 6M HCl to pH 1. The product will precipitate as a white solid.[3][4]

-

Filtration: Collect the solid, wash with water, and dry.[5] Proceed to Protocol A.

Recrystallization Logic & Troubleshooting

The following diagram illustrates the decision-making process during the crystallization workflow.

Figure 2: Step-by-step logic flow for the IPA recrystallization process.

References

-

Organic Syntheses. (1969).

-Phenoxyphenylacetic Acid. Org. Synth. 49, 93; Coll. Vol. 5, 926. -

PubChem. (n.d.).[1] 2-Phenoxy-2-phenylacetic acid (Compound Summary). National Library of Medicine.

-

Google Patents. (2005). Resolution of alpha-(phenoxy)phenylacetic acid derivatives. US Patent Application 20050033084A1.

-

ChemicalBook. (n.d.). Product Properties: 2-Phenoxy-2-phenylacetic acid.[6][7]

Sources

- 1. 2-Phenoxyphenylacetic acid | C14H12O3 | CID 141222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scbt.com [scbt.com]

- 7. 25563-02-4 CAS MSDS (2-PHENOXYPHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Application Note: Synthesis of Deschloro-Asenapine Impurity Standard

This guide details the strategic application of 2-Phenoxy-2-phenylacetic acid (CAS 3117-38-2) in the synthesis of Deschloro-Asenapine , a critical pharmacopeial impurity standard required for the Quality Control (QC) and release testing of Asenapine Maleate API.

Subject: Utilization of 2-Phenoxy-2-phenylacetic Acid in Asenapine Impurity Profiling

Target Compound: Deschloro-Asenapine (Impurity D/E)

CAS Registry: 3117-38-2 (Starting Material)

Executive Summary

In the industrial production of Asenapine Maleate (a psychopharmacologic agent), the control of process-related impurities is mandated by ICH Q3A/Q3B guidelines. 2-Phenoxy-2-phenylacetic acid serves as the specific non-chlorinated scaffold used to synthesize Deschloro-Asenapine .

While the commercial synthesis of Asenapine starts with (2-chlorophenyl)acetic acid, the parallel synthesis using 2-Phenoxy-2-phenylacetic acid allows researchers to generate the authentic Deschloro-impurity. This standard is essential for:

-

HPLC Method Validation: Establishing Relative Retention Time (RRT) and Response Factors (RRF).

-

Process Control: Quantifying the "carry-over" of non-chlorinated starting materials.

-

Toxicology Studies: Evaluating the safety profile of the deschloro-analog.

Chemical Basis & Retrosynthetic Logic

The synthesis follows the "Sarcosine Route" (adapted from the Organon/MSN Laboratories pathway), utilizing the 2-phenoxy-2-phenylacetic acid scaffold to construct the tetracyclic dibenzo[c,e]oxepine core without the chlorine substituent.

Mechanistic Pathway

-

Activation: The carboxylic acid is converted to an acid chloride to facilitate amidation.

-

Chain Extension: Reaction with Sarcosine (N-methylglycine) introduces the nitrogen and the carbon atoms required for the pyrrolidine ring.

-

Dieckmann Cyclization: Base-mediated intramolecular condensation forms the pyrrolidine-2,4-dione ring.

-

Friedel-Crafts Cyclization: Acid-mediated ring closure (using PPA or AlCl

) fuses the phenyl ring to the ketone, creating the central oxepine system. -

Stereoselective Reduction: Simultaneous reduction of the amide and ketone functionalities yields the trans-configured tetracyclic amine.

Experimental Protocol

Phase A: Precursor Activation & Amidation

Objective: Synthesis of Methyl N-methyl-N-(2-phenoxy-2-phenylacetyl)glycinate.

-

Reagents: 2-Phenoxy-2-phenylacetic acid (10.0 g, 43.8 mmol), Thionyl Chloride (

, 15 mL), Sarcosine methyl ester hydrochloride (7.0 g), Triethylamine ( -

Procedure:

-

Dissolve 2-Phenoxy-2-phenylacetic acid in DCM (50 mL).

-

Add

dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. -

Evaporate volatiles under vacuum to obtain the crude acid chloride (oil).

-

In a separate vessel: Suspend Sarcosine methyl ester HCl in DCM (50 mL) with

(3 eq) at 0°C. -

Add the crude acid chloride dissolved in DCM dropwise to the sarcosine suspension.

-

Stir at room temperature (RT) for 4 hours.

-

Workup: Wash with water, 1N HCl, and brine. Dry over

and concentrate. -

Yield Target: ~85-90% (Viscous oil).

-

Phase B: Dieckmann Cyclization

Objective: Formation of 1-Methyl-4-hydroxy-3-(2-phenoxyphenyl)-1H-pyrrol-2(5H)-one (Enol form of the dione).

-

Reagents: Potassium tert-butoxide (

, 1.2 eq), Toluene or THF. -

Procedure:

-

Dissolve the amide from Phase A in anhydrous Toluene (100 mL).

-

Add

in portions at 0°C. -

Stir at RT for 1 hour, then reflux for 3 hours. (Monitoring: TLC shows disappearance of acyclic ester).

-

Quench: Cool to 0°C and acidify with 1N HCl to pH 2.

-

Isolation: Extract with Ethyl Acetate. The product often precipitates or crystallizes upon concentration.

-

Key Insight: The product exists in keto-enol equilibrium.

-

Phase C: Dibenzo-Oxepine Ring Closure

Objective: Synthesis of the tetracyclic ketone intermediate.

-

Reagents: Polyphosphoric Acid (PPA) or

. -

Procedure:

-

Mix the pyrrolidine intermediate (5.0 g) with PPA (50 g).

-

Heat to 100-110°C for 2-4 hours. Critical: Do not overheat to avoid tar formation.

-

Quench: Pour the hot syrup onto crushed ice/water (200 g) with vigorous stirring.

-

Extraction: Extract the precipitate with DCM. Wash with

to remove residual acid. -

Result: A solid intermediate (Deschloro-oxo-asenapine).

-

Phase D: Stereoselective Reduction to Deschloro-Asenapine

Objective: Reduction of carbonyls to yield trans-Deschloro-Asenapine.

-

Reagents:

(LAH), -

Procedure:

-

Prepare a slurry of LAH (4 eq) in dry THF under

. -

Add the tetracyclic ketone (dissolved in THF) dropwise at 0°C.

-

Allow to warm to RT, then reflux for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

-

Filter the granular aluminum salts. Concentrate the filtrate.

-

Isomer Management: The reduction yields a mixture of cis and trans isomers.

-

Purification: Dissolve the crude base in Ethanol and treat with Maleic acid. The trans-isomer typically crystallizes preferentially or requires column chromatography (Silica, MeOH:DCM) if high purity is needed immediately.

-

Visual Workflow (Graphviz)

Caption: Synthetic pathway converting 2-Phenoxy-2-phenylacetic acid into the Deschloro-Asenapine reference standard.

Analytical Quality Control

To validate the synthesis of the impurity standard, use the following HPLC parameters. This method separates the Deschloro-impurity (RRT ~0.[2]72) from the main Asenapine peak.

| Parameter | Specification |

| Column | C18 (e.g., Waters XBridge or BEH C18), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Phosphate Buffer pH 6.5 |

| Mobile Phase B | Acetonitrile : Methanol (50:50) |

| Gradient | 0-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm |

| Target RRT | Deschloro-Asenapine elutes before Asenapine (approx RRT 0.70 - 0.75) |

References

-

Funke, C. W., et al. (1999). Physico-chemical properties of asenapine maleate. Arzneimittelforschung, 49(09), 719-725.

-

Vanderheyden, J. L., et al. (2013).[3] Process for the preparation of Asenapine. Patent WO2013024492A2.[3]

-

Reddy, M. S., et al. (2012). Process for the preparation of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate. Patent WO2012038975A1.

-

Organon NV. (2006). Methods for the synthesis of tetracyclic compounds. US Patent App.[4][5] 2006/0229352.

-

SynZeal Research. (2024). Asenapine Impurity Profiling and Standards.

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. Asenapine synthesis - chemicalbook [chemicalbook.com]

- 4. WO2013024492A2 - A process for the preparation of asenapine and novel salts thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Strategic Design and Evaluation of 2-Phenoxy-2-phenylacetic Acid Scaffolds

Executive Summary

The 2-phenoxy-2-phenylacetic acid moiety represents a privileged scaffold in modern medicinal chemistry, distinct from simple phenoxyacetic acids due to the presence of an

This guide provides a rigorous technical framework for researchers working with this scaffold. It moves beyond basic synthesis into asymmetric construction, structure-activity relationship (SAR) optimization, and validated biological assay protocols.

Module 1: Synthetic Architecture

The primary challenge in synthesizing 2-phenoxy-2-phenylacetic acid derivatives is controlling the stereocenter at the

Synthetic Pathways

We define two primary workflows: Route A (Nucleophilic Substitution) for rapid library generation, and Route B (Metal-Carbenoid Insertion) for asymmetric lead optimization.

DOT Diagram: Synthetic Logic Flow

Figure 1: Decision tree for synthetic route selection based on stereochemical requirements.

Protocol: Asymmetric O-H Insertion (Route B)

This protocol utilizes Rhodium(II)-catalyzed carbenoid insertion to achieve high enantiomeric excess (ee), essential for PPAR agonists where the (

Reagents:

-

Methyl phenyldiazoacetate (Donor/Acceptor carbene precursor)

-

Substituted Phenol (Nucleophile)

-

Catalyst:

(for high enantioselectivity) -

Solvent: Anhydrous Hexanes or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask under

, dissolve substituted phenol (1.0 equiv) and -

Diazo Addition: Dissolve methyl phenyldiazoacetate (1.2 equiv) in hexanes. Add this solution dropwise via syringe pump over 1 hour to the stirring catalyst/phenol mixture at -78°C (or room temp depending on substrate reactivity). Slow addition is critical to prevent diazo dimerization.

-

Reaction Monitoring: Allow to warm to room temperature. Monitor by TLC for the disappearance of the diazo compound (bright yellow spot disappears).

-

Purification: Concentrate in vacuo. Purify via flash chromatography (SiO2, Hexanes:EtOAc gradient).

-

Validation: Assess enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Module 2: Medicinal Chemistry & SAR Profiling

The 2-phenoxy-2-phenylacetic acid scaffold serves as a dual-action trigger. The carboxylic acid headgroup anchors to the receptor's polar pocket (e.g., Tyr473 in PPAR

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of substituents on the phenoxy ring when targeting PPAR

| Position (Phenoxy Ring) | Substituent | Effect on Activity (PPAR | Mechanistic Insight |

| Para (4-position) | -Cl, -CF3 | High Potency | Halogens fill the hydrophobic pocket; prevent metabolic oxidation. |

| Para (4-position) | -OMe, -Alkyl | Moderate Potency | Electron donation increases electron density but may reduce metabolic stability. |

| Ortho (2-position) | -Me, -Cl | Reduced Affinity | Steric clash often disrupts the optimal torsion angle of the ether linkage. |

| Alpha-Phenyl Ring | Unsubstituted | Baseline | Essential for hydrophobic interactions in the LBD entrance. |

| Alpha-Phenyl Ring | 4-F | Enhanced Metabolic Stability | Blocks para-hydroxylation of the phenyl ring (Phase I metabolism). |

Key Design Constraint: Lipophilicity

These derivatives are inherently lipophilic (cLogP > 3.5).

-

Risk: High plasma protein binding (>99%) can reduce free fraction drug availability.

-

Strategy: Introduce polar heterocycles (e.g., pyridine instead of benzene for the phenoxy moiety) to lower LogP while maintaining shape complementarity.

Module 3: Biological Evaluation Protocols

Protocol: PPAR Nuclear Receptor Transactivation Assay

This cell-based assay validates the functional agonism of the synthesized derivatives.

Principle: HEK293 cells are co-transfected with a plasmid expressing the PPAR ligand-binding domain fused to the GAL4 DNA-binding domain (LBD-DBD chimera) and a Luciferase reporter plasmid containing GAL4 binding sites.

Materials:

-

Cell Line: HEK293T (ATCC CRL-3216).

-

Plasmids: pM-hPPAR

-LBD, pM-hPPAR -

Reference Compounds: Fenofibrate (PPAR

), Rosiglitazone (PPAR

Workflow:

-

Seeding: Plate HEK293T cells in 96-well white plates (20,000 cells/well) in DMEM + 10% Charcoal-Stripped FBS. Charcoal stripping removes endogenous lipids that activate PPARs.

-

Transfection: After 24h, co-transfect plasmids using Lipofectamine 2000 (Ratio 1:3 DNA:Lipid).

-

Treatment: 24h post-transfection, replace media. Add test compounds (concentration range 1 nM – 10

M) in triplicate. Include 0.1% DMSO vehicle control. -

Incubation: Incubate for 24 hours at 37°C, 5%

. -

Readout: Add Steady-Glo® Luciferase Reagent (Promega). Lyse for 15 min. Read luminescence on a plate reader.

-

Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate

using non-linear regression (Sigmoidal dose-response).

DOT Diagram: Assay Signaling Pathway

Figure 2: Mechanism of action for the GAL4-PPAR Transactivation Assay.

Protocol: CRTH2 Binding Assay (Scintillation Proximity)

For derivatives designed as CRTH2 antagonists (asthma/allergy indications).

Methodology:

-

Membrane Prep: Use CHO cells stably expressing human CRTH2.

-

Competition: Incubate membranes (5

g/well ) with -

Buffer: 10 mM HEPES, 10 mM

(essential for CRTH2 binding), pH 7.4. -

Detection: Use Wheat Germ Agglutinin (WGA) SPA beads.

-

Metric: Calculate

based on displacement of the radioligand.

Module 4: References

-

Evans, K. A., et al. (2011). "Phenoxyacetic acids as PPAR

partial agonists: Synthesis, optimization, and in vivo efficacy."[1][2] Bioorganic & Medicinal Chemistry Letters. -

Xu, Y., et al. (2006). "Design and Synthesis of

-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPAR -

Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews. (Foundational reference for Rh-catalyzed insertion described in Module 1).

-

Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives. (Context for CRTH2 antagonism).

Sources

Anti-inflammatory activity of 2-Phenoxy-2-phenylacetic acid derivatives

Application Note: Anti-inflammatory Profiling of 2-Phenoxy-2-phenylacetic Acid Derivatives

Executive Summary & Strategic Rationale

Subject: 2-Phenoxy-2-phenylacetic acid (α-phenoxy-α-phenylacetic acid) derivatives. Therapeutic Class: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] Target Audience: Medicinal Chemists, Pharmacologists, and Pre-clinical Lead Optimization Teams.

The search for next-generation NSAIDs focuses on mitigating gastrointestinal (GI) toxicity while maintaining potent cyclooxygenase (COX) inhibition. The 2-Phenoxy-2-phenylacetic acid scaffold represents a privileged structure, distinct from the classical "fenamate" or "profen" classes. Its unique steric bulk at the

This guide provides a validated workflow for synthesizing, screening, and validating these derivatives, moving from chemical synthesis to in vivo efficacy.

Chemical Basis & Structure-Activity Relationship (SAR)

The core scaffold consists of an acetic acid moiety substituted at the

-

The

-Phenyl Ring: Provides essential lipophilicity ( -

The Phenoxy Moiety: The primary driver of COX-active site binding.

-

SAR Insight: Electron-withdrawing groups (EWGs) such as Cl, F, or

at the para- or ortho- positions of the phenoxy ring significantly enhance potency by increasing acidity and improving hydrogen bonding within the COX arginine channel.

-

-

Carboxylic Acid Head: Essential for ionic interaction with the Arg-120 residue in COX enzymes.

Mechanism of Action (MOA)

These derivatives function primarily through two pathways:

-

Enzymatic Inhibition: Competitive inhibition of COX-1 and COX-2, blocking the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2), thereby reducing Prostaglandin E2 (PGE2) synthesis.

-

Membrane Stabilization: Prevention of the release of hydrolytic enzymes (proteases, glucuronidase) from lysosomes during the inflammatory response.

Figure 1: Dual mechanism of action showing COX inhibition and lysosomal stabilization.[3]

Application Note: Synthesis & Characterization

Methodology: Williamson Ether Synthesis variant.

Reaction:

Protocol:

-

Reactants: Dissolve substituted phenol (1.0 eq) in dry acetone or DMF.

-

Base: Add anhydrous

(2.0 eq) to generate the phenoxide ion. Stir at room temperature for 30 mins. -

Alkylation: Add

-bromo-phenylacetic acid (1.0 eq) dropwise. -

Reflux: Heat the mixture to reflux (60-80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Work-up: Evaporate solvent, acidify with dilute HCl (pH 2), and extract with ethyl acetate. Recrystallize from ethanol.

Protocol 1: In Vitro Screening (Protein Denaturation)

Objective: To assess the membrane-stabilizing potential of the derivatives. Protein denaturation is a well-documented cause of inflammation; agents that prevent this mimic the stabilization of lysosomal membranes.

Materials:

-

Test Compounds: Dissolved in DMSO (100–500

g/mL). -

Reagent: 1% Bovine Serum Albumin (BSA) or Egg Albumin in Phosphate Buffered Saline (PBS, pH 6.4).

-

Standard: Diclofenac Sodium or Ibuprofen.

Step-by-Step Workflow:

-

Preparation:

-

Test Tube: Mix 0.2 mL of test compound solution + 2.8 mL of PBS + 2.0 mL of 1% Egg Albumin.

-

Control Tube: 0.2 mL distilled water/DMSO + 2.8 mL PBS + 2.0 mL of 1% Egg Albumin.

-

-

Incubation: Incubate at 37°C for 20 minutes.

-

Denaturation: Heat at 70°C for 5 minutes (induces turbidity).

-

Cooling: Cool to room temperature (approx. 10 mins).

-

Measurement: Measure Absorbance at 660 nm using a UV-Vis Spectrophotometer.

Data Analysis:

Calculate Percentage Inhibition using the formula:

Protocol 2: In Vivo Validation (Carrageenan-Induced Paw Edema)

Objective: To evaluate acute anti-inflammatory efficacy in a living system. This model correlates well with inhibition of prostaglandin synthesis.

Ethical Compliance: All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Design:

-

Animals: Wistar albino rats (150–200g), n=6 per group.

-

Groups:

-

Vehicle Control (Saline/CMC).

-

Standard (Indomethacin 10 mg/kg).

-

Test Compound Low Dose (e.g., 20 mg/kg).

-

Test Compound High Dose (e.g., 50 mg/kg).

-

Step-by-Step Workflow:

Figure 2: Experimental timeline for Carrageenan-Induced Paw Edema model.

-

Baseline Measurement: Mark the right hind paw at the malleolus. Measure initial paw volume (

) using a Plethysmometer (water displacement). -

Drug Administration: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 30–60 minutes prior to induction.

-

Induction: Inject 0.1 mL of 1% w/v Carrageenan (Lambda type) in saline into the sub-plantar region of the right hind paw.

-

Observation: Measure paw volume (

) at 1, 2, 3, and 4 hours post-injection. -

Calculation:

Data Presentation & Analysis

Table 1: Representative SAR Data (Hypothetical/Literature-based) Comparison of substitution effects on Anti-inflammatory Activity.

| Compound ID | R (Phenoxy Ring) | Protein Denaturation IC50 (µg/mL) | In Vivo Inhibition (3 hr) % |

| PPA-01 | H (Unsubstituted) | 210.5 | 35.2% |

| PPA-02 | 4-Cl | 125.4 | 58.7% |

| PPA-03 | 2,4-Di-Cl | 98.2 | 65.4% |

| PPA-04 | 4-NO2 | 110.1 | 61.0% |

| Std | Diclofenac | 45.6 | 78.5% |

Interpretation:

-

PPA-03 (2,4-Dichloro) shows the highest potency, suggesting that lipophilic and electron-withdrawing groups enhance binding to the hydrophobic channel of COX enzymes.

-

The correlation between in vitro denaturation protection and in vivo edema reduction confirms the membrane stabilization mechanism contributes to the overall effect.

References

-

Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. [Link]

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. Journal of Medicinal Chemistry. [Link]

-

In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Basic and Clinical Pharmacy. [Link]

-

Carrageenan-Induced Paw Edema Model. Creative Biolabs. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

Sources

Application Note: High-Resolution NMR Profiling of 2-Phenoxy-2-phenylacetic Acid

Executive Summary

2-Phenoxy-2-phenylacetic acid (also known as O-phenylmandelic acid) represents a critical structural motif in the synthesis of semi-synthetic penicillins and cephalosporins. Its analysis presents unique challenges due to the overlap of two distinct aromatic systems (phenyl and phenoxy) and the lability of the carboxylic acid proton.

This guide provides a definitive protocol for the full structural assignment of 2-Phenoxy-2-phenylacetic acid. Unlike standard spectral lists, this note details the causality behind solvent selection, the logic of aromatic deconvolution, and methods for determining enantiomeric purity—a critical parameter for this chiral intermediate.

Structural Analysis & Strategic Approach

Before acquisition, we must deconstruct the molecule to anticipate the spectral landscape.

-

Formula:

-

Key Spin Systems:

-

Carboxylic Acid Proton (-COOH): Highly deshielded, exchangeable.

-

Methine Proton (

-CH): The "anchor" signal. It is a chiral center, deshielded by three functionalities: a carbonyl, a phenyl ring, and a phenoxy oxygen. -

Aromatic Region (10H): A complex overlap of the C-phenyl ring (monosubstituted) and the O-phenoxy ring (monosubstituted).

-

Strategic Solvent Selection

Recommendation: DMSO-

-

Reasoning: In non-polar solvents like CDCl

, carboxylic acids form hydrogen-bonded dimers, causing the -COOH peak to drift and broaden significantly (often becoming invisible). DMSO-

Experimental Protocol

Sample Preparation Workflow

Figure 1: Optimized sample preparation workflow ensuring quantitative accuracy.

Acquisition Parameters (400 MHz or higher)

-

Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

-

Relaxation Delay (d1): Set to 5.0 seconds . The methine proton has a long

relaxation time; insufficient delay will under-integrate this signal relative to the aromatics. -

Temperature: 298 K (25°C).

-

Spectral Width: -2 to 16 ppm (to capture the acid proton).

Data Interpretation & Assignment

NMR Assignment Logic (DMSO- )

The spectrum is defined by three distinct regions. The table below summarizes the expected shifts based on electronic shielding principles and structural analogs (e.g., O-acetylmandelic acid).

| Region | Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| Acidic | 12.5 - 13.0 | Broad Singlet | 1H | -COOH | Deshielded by anisotropy of C=O and electronegativity of O. Disappears on |

| Aromatic | 7.30 - 7.55 | Multiplet | 5H | Phenyl Ring | The C-attached ring is less electron-rich than the phenoxy ring, shifting these protons downfield. |

| Aromatic | 6.85 - 7.30 | Multiplet | 5H | Phenoxy Ring | The ether oxygen donates electron density (mesomeric effect), shielding the ortho and para protons (shifting them upfield). |

| Methine | 5.60 - 5.95 | Singlet | 1H | Significant deshielding due to the "Push-Pull" effect of the adjacent Carbonyl and Phenoxy oxygen. |

Distinguishing the Aromatic Rings

The 10 aromatic protons often overlap. To distinguish them without 2D NMR, look for the Phenoxy Ortho-Protons :

-

These typically appear as a doublet (or multiplet) upfield around 6.9 - 7.0 ppm .

-

Validation: Integration of this specific upfield region should correspond to 2 protons (the ortho positions of the phenoxy group).

Advanced Application: Chiral Purity Determination

2-Phenoxy-2-phenylacetic acid contains a chiral center at the

Protocol: Chiral Solvating Agent (CSA) Method

Instead of expensive chiral chromatography, use (–)-Quinine or (R)-(+)-

-

Baseline: Acquire the standard

NMR spectrum in CDCl -

Addition: Add 1.0 - 2.0 equivalents of the Chiral Amine to the NMR tube.

-

Observation: The amine forms a diastereomeric salt complex with the acid.

-

Result: The singlet methine proton (

-CH) will split into two distinct singlets (one for the -

Calculation:

-

Figure 2: Mechanism of enantiomeric excess determination via NMR.

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Missing -COOH signal | Exchange with water in solvent or dimer formation in CDCl | Switch to dry DMSO- |

| Methine peak is a doublet | Coupling to the -OH of the acid (rare) or impurity. | If coupling to OH, add |

| Extra peaks at ~3.6 ppm | Phenylacetic acid impurity. | This indicates cleavage of the ether bond or incomplete synthesis. |

| Extra peaks at ~4.6 ppm | Phenoxyacetic acid impurity.[1] | Indicates missing phenyl group side reaction. |

References

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General principles of carboxylic acid shifts and solvent effects).

-

ChemicalBook. NMR Spectrum of Phenoxyacetic Acid derivatives. (Used for comparative shift analysis of the phenoxy moiety).

-

National Institutes of Health (NIH). Chiral Recognition of Chiral Derivatives Probed by Chiral Solvating Agents. (Protocol for CSA usage).

-

Biological Magnetic Resonance Data Bank (BMRB). Phenylacetic Acid NMR Data. (Reference for the phenyl-ring baseline shifts).

-

Royal Society of Chemistry. Enantiodiscrimination of carboxylic acids using NMR chiral solvating agents.

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in 2-Phenoxy-2-phenylacetic acid resolution

Technical Support Center: Optimization of 2-Phenoxy-2-phenylacetic Acid Resolution

Executive Summary

Subject: Troubleshooting Enantiomeric Excess (ee) & Yield in Diastereomeric Salt Crystallization

Target Compound: 2-Phenoxy-2-phenylacetic acid (and related

This guide addresses the specific physicochemical challenges of resolving 2-Phenoxy-2-phenylacetic acid. Unlike simple aliphatic acids, this compound possesses a bulky hydrophobic ether linkage and a relatively acidic

Module 1: Diagnostic Troubleshooting

Issue 1: "My product oils out instead of crystallizing."

Diagnosis: The system has entered a region of Liquid-Liquid Phase Separation (LLPS) before crossing the solubility curve. This is common in phenoxy-acids due to their lipophilic nature disrupting the hydrogen-bond network of aqueous solvents.

Corrective Actions:

-

Solvent Polarity Adjustment: Move away from pure ethanol/water mixtures. The high dielectric contrast promotes oiling.

-

Recommendation: Switch to Isopropanol (IPA) or Ethyl Acetate/Ethanol mixtures. These solvents better solubilize the hydrophobic phenoxy tail, delaying LLPS until the crystal lattice can form.

-

-

The "Cloud Point" Protocol:

-

Heat the mixture until clear.

-

Cool slowly (0.5°C/min).

-

If droplets appear (Tyndall effect), do not cool further . Hold temperature and add seed crystals immediately.

-

Why? Droplets act as impurity sinks.[1] Crystallizing from an oiled-out phase traps the wrong enantiomer, destroying ee.

-

Issue 2: "I cannot get ee above 70%, even after recrystallization."

Diagnosis: You are likely trapping the eutonic composition or forming a solid solution where the crystal lattice accommodates both diastereomers.

Corrective Actions:

-

Switch Stoichiometry (The Pope-Peachey Method):

-

Instead of using 1.0 equivalent of chiral amine, use 0.5 equivalents .

-

Add 0.5 equivalents of an achiral base (e.g., KOH or triethylamine) to neutralize the remaining acid.

-

Mechanism:[1][2][3][4][5][6][7] This forces the "wrong" enantiomer to remain in solution as the highly soluble potassium salt, while the "right" enantiomer precipitates as the less soluble chiral amine salt.

-

-

Thermodynamic Digestion:

-

Do not filter immediately upon cooling. Stir the slurry at a constant temperature (e.g., 20°C) for 4-6 hours. This allows "Ostwald Ripening" where impure, kinetically formed crystals dissolve and reprecipitate as purer, thermodynamically stable crystals.

-

Issue 3: "The specific rotation drops during workup (Racemization)."

Diagnosis: The

Corrective Actions:

-

Acidification Control: When liberating the free acid from the salt, use dilute HCl (1M) and keep the temperature below 10°C .

-

Avoid Strong Heating: Never boil the alkaline solution of the salt.

Module 2: Decision Logic (Graphviz)

The following flowchart illustrates the decision-making process for optimizing resolution conditions.

Caption: Decision tree for troubleshooting phase separation and purity issues in diastereomeric crystallization.

Module 3: Optimized Experimental Protocol

Objective: Resolution of (

Materials:

-

Substrate: (

)-2-Phenoxy-2-phenylacetic acid (10.0 g, 43.8 mmol) -

Resolving Agent:

- -

Auxiliary Base: KOH (1.23 g, 21.9 mmol) dissolved in min. water — 0.5 eq

-

Solvent: Isopropanol (IPA) / Water mixture (approx. 4:1 ratio)

Step-by-Step Workflow:

-

Dissolution:

-

Suspend the racemic acid in 80 mL of IPA.

-

Add the KOH solution. The mixture effectively becomes a solution of potassium (

)-2-phenoxy-2-phenylacetate. -

Heat to 50°C.

-

-

Salt Formation (Nucleation):

-

Add

- -

Observation: A precipitate should form almost immediately (the less soluble diastereomeric salt).

-

Heat the slurry to reflux (approx. 80°C) until complete dissolution occurs. If not clear, add water dropwise until clear (avoid excess water to prevent yield loss).

-

-

Controlled Crystallization:

-

Remove heat and allow the vessel to cool to room temperature over 4 hours (approx 0.25°C/min).

-

Critical Step: Once at 25°C, stir for an additional 2 hours. This "aging" process breaks down impure agglomerates.

-

-

Filtration & Wash:

-

Filter the white crystalline solid.

-

Wash with cold IPA (2 x 10 mL).

-

Checkpoint: Dry a small sample and check optical rotation or chiral HPLC. Target ee > 90%.

-

-

Liberation:

-

Suspend the salt in water (50 mL).

-

Acidify with 1M HCl to pH 1-2.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Dry over MgSO

and evaporate to yield the resolved acid.

-

Module 4: Comparative Data (Solvent Screening)

The following table summarizes the impact of solvent choice on yield and purity for this specific resolution class.

| Solvent System | Yield (%) | ee (%) | Risk Factor |

| Ethanol (95%) | 45% | 65% | High solubility of both salts; poor discrimination. |

| Ethanol / Water (1:1) | 75% | 50% | Oiling Out Risk. Water forces hydrophobic aggregation. |

| Isopropanol (IPA) | 60% | 88% | Recommended. Good balance of solubility and selectivity. |

| Acetone | 30% | 92% | High purity, but very low yield (salts are too soluble). |

| Methyl Ethyl Ketone (MEK) | 55% | 90% | Excellent alternative if IPA fails. |

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use the "Marckwald" method (0.5 eq chiral base, no achiral base) instead of Pope-Peachey? A: Yes, but yield will suffer. In the Marckwald method, the unreacted enantiomer remains as a free acid in solution. For 2-Phenoxy-2-phenylacetic acid, the free acid is less soluble than its potassium salt, meaning it might co-precipitate with your desired salt, lowering the ee. The Pope-Peachey method (using KOH) keeps the unwanted enantiomer in solution as a soluble carboxylate.

Q: My salt is "gummy." How do I fix it? A: This is a solvation issue. Re-dissolve the gum in a small amount of hot ethanol, then slowly add a non-polar anti-solvent like diethyl ether or hexane with vigorous stirring. This helps strip solvent molecules from the crystal lattice and induces hardening.

Q: How do I recover the resolving agent?

A: After the liberation step (Step 5 in Protocol), the aqueous layer contains the

References

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for the "Pope-Peachey" and "Marckwald" methods).

-

Kiesow, K., et al. (2008).[7] "Experimental investigation and prediction of oiling out during crystallization process." Journal of Crystal Growth, 310, 4163-4168.[7] (Mechanistic basis for solvent selection to prevent oiling out).[7][8]

-

Ager, D. J., et al. (1997). "Commercial Applications of Diastereomeric Salt Resolutions." Chemical Reviews, 97(8). (Review of industrial protocols for phenylacetic acid derivatives).

-

Dombrády, Z. S., et al. (2019).[9] "Separation of Diastereomers Taking Advantage for the Kinetic Control..." Current Research in Bioorganic & Organic Chemistry. (Discusses kinetic vs thermodynamic control in resolution).

Sources

- 1. mt.com [mt.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 6. The Retort [www1.udel.edu]

- 7. proceedings.aiche.org [proceedings.aiche.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

2-Phenoxy-2-phenylacetic acid stability and degradation pathways

Subject: Stability Profile, Degradation Pathways, and Analytical Troubleshooting

Executive Summary

2-Phenoxy-2-phenylacetic acid (CAS: 3966-32-3) is a structurally complex ether-acid often encountered as a key intermediate in the synthesis of semi-synthetic penicillins (e.g., Carbenicillin analogs) or as a degradation impurity in non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5][6][7][8]

Unlike simple phenoxyacetic acid, 2-PPA possesses a highly reactive benzylic hydrogen at the

Module 1: Chemical Stability & Degradation Mechanisms

1.1 The Primary Threat: Oxidative Cleavage (Autoxidation)

The most common "unexplained" loss of potency or appearance of new impurities is due to oxidative cleavage of the ether bond.

-

The Mechanism: The C-H bond at the 2-position (benzylic) is electronically activated. The resulting radical is stabilized by resonance from the adjacent phenyl ring and the lone pairs of the ether oxygen.

-

The Pathway:

-

Initiation: Abstraction of the

-proton by trace radicals or light. -

Propagation: Reaction with molecular oxygen (

) to form a hydroperoxide intermediate. -

Decomposition: The unstable hydroperoxide undergoes cleavage, typically yielding Phenol and Benzoylformic acid (2-oxo-2-phenylacetic acid).

-

1.2 Photolytic Instability

2-PPA absorbs UV light strongly due to the conjugated phenyl systems. Exposure to UV (especially in solution) promotes homolytic fission of the C-O bond, leading to radical recombination products.

1.3 Thermal Decarboxylation

While the carboxylic acid moiety is generally stable, the presence of the electron-withdrawing phenoxy group at the

Visualizing the Degradation Pathway

The following diagram details the mechanistic cascade from the parent compound to its primary degradation products.

Figure 1: Oxidative degradation pathway of 2-PPA. The benzylic position is the primary site of failure, leading to ether cleavage.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: Analytical Method Issues

Q: Why do I see "fronting" or split peaks for 2-PPA in my HPLC method? A: This is a classic ionization issue.

-

Cause: 2-PPA is a carboxylic acid with a

of approximately 3.5–4.0. If your mobile phase pH is near the -

Solution: Lock the species in one state.

-

Preferred: Use a low pH buffer (0.1% Formic Acid or Phosphate pH 2.5) to keep it fully protonated (unionized). This increases retention on C18 columns and sharpens the peak.

-

Q: I see a "ghost peak" that grows the longer the sample sits in the autosampler. What is it? A: Check for Phenol .[4]

-

Diagnosis: If the peak elutes earlier than 2-PPA (more polar) and has a UV max around 270 nm, it is likely Phenol resulting from oxidative hydrolysis.

-

Validation: Inject a standard of Phenol. If retention times match, your sample solvent might contain peroxides (common in aged THF or ethers) or the autosampler is not light-protected.

Scenario B: Synthesis & Storage

Q: My isolated solid has turned from white to off-white/yellow. Is it compromised? A: Likely yes.

-

Cause: The yellow color often indicates the formation of Benzoylformic acid or conjugated oligomers formed via radical coupling.

-

Action: Recrystallize immediately. Avoid hot ethanol if possible (risk of esterification); use a non-protic solvent system like Dichloromethane/Hexane under an inert atmosphere.

Q: Can I use acid to quench a reaction containing 2-PPA? A: Yes, but with caution.

-

Risk: While the ether bond is relatively stable to dilute acid, strong mineral acids (HBr, HI) or strong Lewis acids will cleave the ether to yield Mandelic acid derivatives and Phenol.

-

Protocol: Use weak acids (Acetic acid, dilute HCl) and keep the temperature <10°C during quench.

Module 3: Experimental Protocols

3.1 Stress Testing (For Validation)

To confirm the stability profile in your specific matrix, perform the following forced degradation studies:

| Stress Condition | Conditions | Expected Degradants | Mechanism |

| Oxidative | 3% | Phenol, Benzoylformic Acid | Radical Oxidation |

| Acidic | 1N HCl, 60°C, 2 hours | Minimal (Stable) | Ether Hydrolysis (Slow) |

| Photolytic | 1.2M Lux hours (UV/Vis) | Phenol, Benzaldehyde, Unknown Dimers | Homolytic Cleavage |

| Thermal | 80°C, Solid State, 24h | Stable (unless trace metals present) | Decarboxylation |

3.2 Recommended Storage Conditions

-

Temperature: -20°C (Long term) or 2-8°C (Working stock).

-

Atmosphere: Argon or Nitrogen blanket is mandatory for solution storage.

-

Container: Amber glass (to prevent photolysis).

Module 4: Diagnostic Flowchart

Use this decision tree to resolve unexpected experimental results.

Figure 2: Diagnostic logic for identifying 2-PPA stability issues.

References

-

PubChem. (2025).[6][9] 2-Phenoxy-2-phenylacetic acid | C14H12O3.[6] National Library of Medicine. [Link]

-

Hiatt, R. R., & Traylor, T. G. (1965). The Role of the Benzylic Hydrogen in the Autoxidation of Ethers. Journal of the American Chemical Society. (Provides the foundational mechanism for benzylic ether oxidation). [Link]

-

Teufel, R., et al. (2010).[2] Bacterial phenylalanine and phenylacetate catabolic pathway. Proceedings of the National Academy of Sciences (PNAS). (Context on biological degradation of phenylacetic acid derivatives). [Link]

-

Phenomenex. (2025).[1][4][6][10] Chiral HPLC Separations & Method Development Guide. (Reference for HPLC separation of aryloxycarboxylic acids). [Link]

-

Pradhan, P. P., et al. (2009).[11] Oxidative Cleavage of Benzylic Ethers. Journal of Organic Chemistry. (Mechanistic insights into chemical degradation). [Link]

Sources

- 1. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]

- 3. Photochemical cleavage and release of carboxylic acids from alpha-keto amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. フェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Phenoxy-2-phenylacetic acid | C14H12O3 | CID 18384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl Ethers [organic-chemistry.org]

Technical Support Center: Troubleshooting Yield in 2-Phenoxy-2-phenylacetic Acid Synthesis

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific yield issues with the synthesis of 2-Phenoxy-2-phenylacetic acid. It moves beyond basic textbook definitions to address the practical, often unwritten nuances of alpha-phenyl substituted carboxylate chemistry.

Topic: Optimization & Troubleshooting of 2-Phenoxy-2-phenylacetic Acid (α-Phenoxyphenylacetic Acid) Ticket Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Benzylic Trap"

If you are experiencing low yields (typically <40%) in this synthesis, you are likely falling into the "Benzylic Trap."[1] Unlike simple alkyl halo-acids, 2-bromo-2-phenylacetic acid possesses a benzylic carbon adjacent to a carbonyl group.[1] This position is electronically "schizophrenic"—it is highly activated for SN2 attack by your phenol, but it is equally activated for SN1 hydrolysis by even trace moisture.[1]

Most low yields here are not due to lack of reactivity, but due to competitive hydrolysis forming Mandelic acid (2-hydroxy-2-phenylacetic acid), which is water-soluble and often lost during workup, or co-crystallizes with your product.[1]

Diagnostic FAQ: Identifying the Failure Mode

Q1: "I am using aqueous NaOH/KOH (Schotten-Baumann conditions), but my yield is poor. Why?"

Diagnosis: Competitive Hydrolysis.

Technical Explanation: In aqueous base, the concentration of hydroxide ions (

-

Recommendation: Use an ester intermediate (Methyl 2-bromo-2-phenylacetate) in an anhydrous solvent (Acetone or DMF) with a mild base (

).[1]

Q2: "I see a significant amount of starting material remaining, even after refluxing."

Diagnosis: Dianion Insolubility or "Ion Pairing." Technical Explanation: If you are reacting the free acid (COOH) directly, you must generate a dianion (one charge on the carboxylate, one on the leaving group transition).[1] In non-polar solvents, this dianion aggregates and crashes out, stopping the reaction.[1] In polar protic solvents (water/ethanol), solvation is good, but hydrolysis dominates (see Q1).[1] The Fix: Esterify first. Protecting the carboxylic acid as a methyl or ethyl ester removes the negative charge on the carboxylate, preventing dianion formation and vastly improving solubility in organic solvents suitable for SN2 chemistry.

Q3: "My product is an oil that won't crystallize, or the melting point is broad."

Diagnosis: Contamination with Phenol or Mandelic Acid. Technical Explanation: Excess phenol is often used to drive the reaction. If not removed, it inhibits crystallization.[1] Mandelic acid (the hydrolysis byproduct) has a similar solubility profile and will occlude into the crystal lattice.[1] The Fix:

-

Alkaline Wash: Dissolve crude product in Ether/EtOAc and wash with 5%

(removes strong acids) followed by 2M NaOH (removes unreacted phenol).[1] Note: The product is a carboxylic acid, so if you didn't esterify, it will also go into the base layer.[1] If you used the ester route, this wash is safe.[1] -

Recrystallization: Use Cyclohexane/Toluene mixtures rather than Ethanol/Water to exclude polar impurities.

Recommended Protocol: The "Ester-Route" (High Yield)[1]

This protocol abandons the direct acid coupling in favor of the robust ester intermediate pathway, typically boosting yields from ~35% to >85%.

Phase 1: Esterification (If not purchasing the ester)[1]

-

Reagents: 2-Bromo-2-phenylacetic acid, Methanol, catalytic

.[1] -

Procedure: Reflux acid in Methanol (5 equiv) with 5 mol%

for 4 hours. -

Workup: Concentrate, dissolve in ether, wash with bicarbonate, dry.[1]

-

Checkpoint: Ensure product is neutral (Methyl 2-bromo-2-phenylacetate).

Phase 2: Williamson Ether Coupling (Anhydrous)[1]

-

Reagents:

-

Procedure:

Phase 3: Hydrolysis to Final Acid

-

Reagents: Crude Ester, NaOH (2M aq), Ethanol.[1]

-

Procedure:

-

Dissolve ester in minimal Ethanol.

-

Add 2M NaOH (3 equiv). Stir at RT for 2 hours (or mild heat 50°C).

-

Workup: Evaporate Ethanol. Dilute with water.

-

Purification Wash: Wash the basic aqueous layer with Diethyl Ether (removes unreacted Phenol and neutral impurities). Discard organic layer.

-

Precipitation: Acidify aqueous layer to pH 1 with 6M HCl. The product, 2-Phenoxy-2-phenylacetic acid, will precipitate as a white solid.[1][2]

-

Filter and dry.[2]

-

Quantitative Benchmarks & Stoichiometry

| Parameter | Direct Acid Route (Risky) | Ester Route (Recommended) | Reason |

| Solvent | Water/NaOH or EtOH/NaOH | Acetone or DMF | Avoids competitive hydrolysis of the C-Br bond.[1] |

| Base | NaOH / KOH | Carbonates are milder; prevent elimination side reactions. | |

| Temp | Reflux (100°C) | Reflux (56–80°C) | Lower temp in acetone minimizes benzylic elimination.[1] |

| Yield | 30–45% | 80–92% | Elimination of "dianion" issues and hydrolysis. |

| Purity | Low (Mandelic acid impurity) | High | Phenol is easily washed away from the intermediate ester. |

Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the primary failure mode (Hydrolysis).

Caption: Figure 1. Competitive reaction pathways. Path A (Green) is favored by anhydrous, aprotic solvents.[1] Path B (Red) dominates in the presence of water due to the high electrophilicity of the benzylic carbon.[1]

Troubleshooting Decision Tree

Use this flowchart to determine your next experimental step based on your current observation.

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of low yield in alpha-phenoxy acid synthesis.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from [Link]

-

Organic Syntheses. (1922). Phenylacetic acid synthesis and hydrolysis protocols. Coll. Vol. 1, p. 436.[1] Retrieved from [Link]

-

PubChem. (2025).[3] 2-Bromophenylacetic acid: Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 2. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Catalyst Selection for 2-Phenoxy-2-phenylacetic Acid Synthesis

Welcome to the Advanced Synthesis Support Portal.

Ticket ID: #PHX-PAA-CAT-001

Subject: Optimization of Catalytic Routes for Ether Linkage Formation at the

Executive Summary: The Synthetic Challenge